molecular formula C11H11NO3 B14535072 Methyl 3-benzamidoprop-2-enoate CAS No. 62183-17-9

Methyl 3-benzamidoprop-2-enoate

Cat. No.: B14535072
CAS No.: 62183-17-9
M. Wt: 205.21 g/mol
InChI Key: SPCFCWIDNLHCAL-UHFFFAOYSA-N
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Description

Methyl 3-benzamidoprop-2-enoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzamide and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-benzamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with benzamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the benzamide on the acrylate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Solvent selection and purification steps are also crucial to obtaining a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 3-benzamidoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-benzamidoprop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Similar in structure but contains a nitro group instead of an amide.

    Ethyl 3-benzamidoprop-2-enoate: Similar but with an ethyl ester instead of a methyl ester.

    Benzamide: Lacks the ester functional group but shares the benzamide core structure.

Uniqueness

Methyl 3-benzamidoprop-2-enoate is unique due to the combination of its ester and amide functional groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

62183-17-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-benzamidoprop-2-enoate

InChI

InChI=1S/C11H11NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)

InChI Key

SPCFCWIDNLHCAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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